molecular formula C18H23N5O2 B2532331 N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396686-87-5

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2532331
CAS RN: 1396686-87-5
M. Wt: 341.415
InChI Key: IKFMVIOVOQZREP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as MMPIP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMPIP belongs to the piperazine class of compounds and has been shown to have a high affinity for the 5-HT1A receptor, a subtype of the serotonin receptor.

Mechanism Of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its high affinity for the 5-HT1A receptor. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide acts as a partial agonist at this receptor, which means that it can both activate and inhibit the receptor depending on the level of endogenous serotonin present. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to reduce pain sensitivity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the 5-HT1A receptor, N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have antioxidant properties. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the effects of serotonin on the brain and behavior. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is its relatively low potency compared to other compounds that target the 5-HT1A receptor. This means that higher concentrations of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide may be required to achieve the desired effects.

Future Directions

There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide. One area of research could focus on the development of more potent analogs of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide that target the 5-HT1A receptor. Another area of research could focus on the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, future research could investigate the potential use of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with 6-methylpyrimidine-4-carboxylic acid. The resulting intermediate is then reacted with piperazine to form N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide. The overall yield of the synthesis is approximately 30-40%.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an antidepressant. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to increase serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety.
Another area of research has focused on the potential use of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide in the treatment of neuropathic pain. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can reduce pain sensitivity in animal models of neuropathic pain. N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-4-5-16(25-3)15(10-13)21-18(24)23-8-6-22(7-9-23)17-11-14(2)19-12-20-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFMVIOVOQZREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

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